molecular formula C20H18ClNO3 B2947657 1'-(3-Chlorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 877810-88-3

1'-(3-Chlorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one

Cat. No.: B2947657
CAS No.: 877810-88-3
M. Wt: 355.82
InChI Key: HMWZPWCIQGFIMG-UHFFFAOYSA-N
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Description

1’-(3-Chlorobenzoyl)spiro[chroman-2,4’-piperidin]-4-one is a complex organic compound characterized by its spirocyclic structure, which includes a chroman and piperidin ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

The synthesis of 1’-(3-Chlorobenzoyl)spiro[chroman-2,4’-piperidin]-4-one typically involves multiple steps, starting with the preparation of the chroman and piperidin precursors. One common synthetic route includes the following steps:

    Formation of the Chroman Ring: The chroman ring can be synthesized through a cyclization reaction involving a phenol and an aldehyde under acidic conditions.

    Preparation of the Piperidin Ring: The piperidin ring is often synthesized via a Mannich reaction, which involves the condensation of an amine, formaldehyde, and a ketone.

    Spirocyclization: The final step involves the spirocyclization of the chroman and piperidin rings, which can be achieved through a nucleophilic substitution reaction using a suitable base.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often utilizing continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

1’-(3-Chlorobenzoyl)spiro[chroman-2,4’-piperidin]-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzoyl group, using reagents such as sodium methoxide or potassium tert-butoxide.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and toluene, as well as catalysts like palladium on carbon and bases like sodium hydroxide.

Scientific Research Applications

1’-(3-Chlorobenzoyl)spiro[chroman-2,4’-piperidin]-4-one has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Biological Studies: It is used as a probe in biological studies to understand its interaction with various enzymes and receptors.

    Industrial Applications: The compound is explored for its use in the synthesis of other complex organic molecules, serving as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 1’-(3-Chlorobenzoyl)spiro[chroman-2,4’-piperidin]-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

1’-(3-Chlorobenzoyl)spiro[chroman-2,4’-piperidin]-4-one can be compared with other spirocyclic compounds, such as:

    Spiro[1-benzofuran-2,4’-piperidin]-3-one: This compound has a similar spirocyclic structure but differs in the nature of the fused rings.

    Spirooxindoles: These compounds contain an oxindole moiety and are known for their diverse biological activities.

    Spiropyrans: These photochromic compounds undergo reversible structural transformations under the influence of light, making them useful in various applications.

The uniqueness of 1’-(3-Chlorobenzoyl)spiro[chroman-2,4’-piperidin]-4-one lies in its specific combination of the chroman and piperidin rings, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1'-(3-chlorobenzoyl)spiro[3H-chromene-2,4'-piperidine]-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO3/c21-15-5-3-4-14(12-15)19(24)22-10-8-20(9-11-22)13-17(23)16-6-1-2-7-18(16)25-20/h1-7,12H,8-11,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMWZPWCIQGFIMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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